7-[(2R,4Ar,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
7-[(2R,4Ar,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, lubiprostone specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements.
Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.
Lubiprostone, also known as amitiza or ru-0211, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Lubiprostone is considered to be a practically insoluble (in water) and relatively neutral molecule. Lubiprostone has been detected in multiple biofluids, such as urine and blood. Within the cell, lubiprostone is primarily located in the cytoplasm and membrane (predicted from logP).
Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.
Lubiprostone, also known as amitiza or ru-0211, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Lubiprostone is considered to be a practically insoluble (in water) and relatively neutral molecule. Lubiprostone has been detected in multiple biofluids, such as urine and blood. Within the cell, lubiprostone is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
136790-76-6
VCID:
VC0194865
InChI:
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
SMILES:
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Molecular Formula:
C20H32F2O5
Molecular Weight:
390.5 g/mol
7-[(2R,4Ar,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
CAS No.: 136790-76-6
Impurities
VCID: VC0194865
Molecular Formula: C20H32F2O5
Molecular Weight: 390.5 g/mol
Purity: > 95%
CAS No. | 136790-76-6 |
---|---|
Product Name | 7-[(2R,4Ar,5S,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
Molecular Formula | C20H32F2O5 |
Molecular Weight | 390.5 g/mol |
IUPAC Name | 7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
Standard InChI | InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 |
Standard InChIKey | WGFOBBZOWHGYQH-MXHNKVEKSA-N |
Isomeric SMILES | CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
SMILES | CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES | CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Appearance | White to Off-White Solid |
Melting Point | 56-59°C |
Physical Description | Solid |
Description | Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, lubiprostone specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements. Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury. Lubiprostone, also known as amitiza or ru-0211, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Lubiprostone is considered to be a practically insoluble (in water) and relatively neutral molecule. Lubiprostone has been detected in multiple biofluids, such as urine and blood. Within the cell, lubiprostone is primarily located in the cytoplasm and membrane (predicted from logP). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | Practically insoluble |
Synonyms | 0211, RU 0211, SPI Amitiza lubiprostone Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- RU 0211 RU-0211 RU0211 SPI 0211 SPI-0211 SPI0211 |
PubChem Compound | 157920 |
Last Modified | Nov 11 2021 |
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